Disulfide, dioctadecyl

Vue d'ensemble

Description

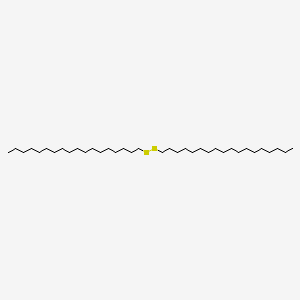

Disulfide, dioctadecyl, also known as 1-(octadecyldisulfanyl)octadecane, is an organic compound with the molecular formula C36H74S2. It is characterized by the presence of a disulfide bond (S-S) linking two octadecyl groups. This compound is primarily used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disulfide, dioctadecyl can be synthesized through several methods:

Oxidative Coupling of Thiols: One common method involves the oxidative coupling of octadecyl thiol (C18H37SH) using oxidizing agents such as hydrogen peroxide (H2O2), iodine (I2), or dimethyl sulfoxide (DMSO) under controlled conditions.

Reaction with Sulfur Monochloride: Another method involves the reaction of octadecyl chloride (C18H37Cl) with sulfur monochloride (S2Cl2) in the presence of a base.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidative coupling of thiols using cost-effective and efficient oxidizing agents. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) to ensure complete conversion .

Types of Reactions:

Oxidation and Reduction: this compound can undergo redox reactions where the disulfide bond is either reduced to thiols or oxidized to form higher oxidation state compounds.

Substitution Reactions: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and dimethyl sulfoxide (DMSO) are commonly used for oxidation reactions.

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products:

Oxidation Products: Higher oxidation state sulfur compounds.

Reduction Products: Octadecyl thiol (C18H37SH).

Applications De Recherche Scientifique

Drug Delivery Systems

Reversible Disulfide Cross-linked Micelles

One of the most promising applications of dioctadecyl disulfide is in the development of drug delivery systems. Research has demonstrated the creation of reversible disulfide cross-linked micelles (DCMs) that can encapsulate chemotherapeutic agents such as paclitaxel (PTX). These micelles are designed to release drugs specifically at tumor sites, enhancing therapeutic efficacy while minimizing systemic side effects. The DCMs exhibit a significant loading capacity and stability under physiological conditions, making them suitable for targeted cancer therapy. Upon reaching the tumor microenvironment, the disulfide bonds can be cleaved by reducing agents like glutathione, facilitating controlled drug release .

Nanoparticle Encapsulation

Dioctadecyl disulfide is also utilized in synthesizing nanoparticles that encapsulate various therapeutic agents. These nanoparticles enhance drug delivery by protecting the encapsulated substances from degradation and allowing for a prolonged half-life in circulation. This method is particularly advantageous for hydrophobic drugs, which are often difficult to deliver effectively due to their solubility issues. The ability to modify these nanoparticles for specific drug loading further enhances their applicability in cancer treatment and gene therapy .

Nanotechnology

Self-Assembly on Gold Substrates

In nanotechnology, dioctadecyl disulfide has been studied for its self-assembly properties on gold substrates. Research utilizing vibrationally resonant sum frequency generation spectroscopy has shown that this compound can form organized structures when deposited from solution. The study revealed distinct phases during the assembly process, indicating its potential use in creating nanoscale devices or coatings that require precise molecular organization .

Food Safety

Use in Food Contact Materials

Dioctadecyl disulfide has been evaluated for its safety in food contact materials by the European Food Safety Authority (EFSA). The assessment concluded that a limited daily intake of up to 0.05 mg per person is unlikely to pose a safety concern. This finding supports its application as an additive in materials that come into contact with food, highlighting its biocompatibility and low toxicity .

Summary of Findings

The applications of dioctadecyl disulfide span multiple fields, primarily focusing on:

Mécanisme D'action

The mechanism of action of disulfide, dioctadecyl involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can undergo redox reactions, where the disulfide bond is either reduced to thiols or oxidized to form higher oxidation state compounds . This redox activity is essential for its function as an antioxidant and stabilizer in various applications.

Comparaison Avec Des Composés Similaires

Disulfide, dioctadecyl: C36H74S2

Disulfide, didecyl: C20H42S2

Disulfide, didodecyl: C24H50S2

Comparison:

Chain Length: this compound has a longer carbon chain compared to disulfide, didecyl and disulfide, didodecyl, which affects its physical properties such as melting point and solubility

This compound stands out due to its unique combination of a long carbon chain and a disulfide bond, making it highly effective in stabilizing and protecting materials under various conditions.

Activité Biologique

Disulfide, dioctadecyl (C36H74S2), is a compound characterized by two octadecyl groups linked by a disulfide bond. This unique structure imparts significant biological activity, particularly in the fields of drug delivery and cellular interactions. The following sections explore its biological activity, mechanisms of action, applications in drug delivery systems, and relevant case studies.

This compound is a hydrophobic compound, which contributes to its interactions with biological membranes and proteins. The presence of the disulfide bond is crucial for its biological function, as it can form or disrupt disulfide bonds in proteins, influencing their folding and stability.

Mechanisms of Biological Activity

-

Cellular Uptake and Drug Delivery :

- This compound has been shown to enhance the cellular uptake of oligonucleotides and other therapeutic agents. Its ability to form stable complexes with nucleic acids facilitates efficient delivery into cells, making it a valuable component in gene therapy applications.

- The compound can be utilized in polymeric micelles designed for targeted drug delivery. These micelles can be cross-linked through disulfide bonds, allowing for controlled release of drugs in reductive environments typical of tumor cells .

-

Influence on Protein Structure :

- The compound's interactions with proteins can lead to modifications in their structure through the formation or cleavage of disulfide bonds. This activity is significant for maintaining protein functionality and stability in various biological processes.

Applications in Drug Delivery Systems

This compound is increasingly used in developing advanced drug delivery systems. The following table summarizes key findings from recent studies:

Case Studies

- Micellar Drug Delivery : A study demonstrated that disulfide cross-linked micelles loaded with paclitaxel exhibited superior stability and targeted release compared to non-cross-linked formulations. In vivo experiments showed enhanced accumulation at tumor sites and improved therapeutic efficacy in ovarian cancer models .

- Polymeric Nanoparticles : Research highlighted the use of disulfide-based nanoparticles for encapsulating anticancer drugs, which significantly prolonged their half-life in circulation while allowing for rapid release upon reaching target tissues .

- Protein Interaction Studies : Investigations into the interaction between dioctadecyl disulfide and various proteins revealed its potential to modulate protein folding pathways, which could be leveraged for therapeutic interventions aimed at diseases linked to protein misfolding.

Propriétés

IUPAC Name |

1-(octadecyldisulfanyl)octadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQKTNDBASEZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062475 | |

| Record name | Disulfide, dioctadecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Disulfide, dioctadecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2500-88-1 | |

| Record name | Dioctadecyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctadecyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002500881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, dioctadecyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, dioctadecyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, dioctadecyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTADECYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW8U98AUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.